N-(3-Chlorophenyl)thietan-3-amine
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Overview
Description
N-(3-Chlorophenyl)thietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a thietane ring substituted with a 3-chlorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)thietan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. For example, the reaction of 3-chlorophenylthiirane with ammonia or primary amines can yield this compound through a ring-opening and subsequent cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Phenol derivatives and alkyl-substituted products.
Scientific Research Applications
N-(3-Chlorophenyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the thietane ring and the 3-chlorophenyl group can influence the compound’s binding affinity and selectivity towards different biological targets .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A similar compound with a thietane ring and an amine group but without the 3-chlorophenyl substitution.
3-Chlorophenylthiirane: A compound with a three-membered thiirane ring and a 3-chlorophenyl group.
Uniqueness
N-(3-Chlorophenyl)thietan-3-amine is unique due to the combination of the thietane ring and the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClNS |
---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
N-(3-chlorophenyl)thietan-3-amine |
InChI |
InChI=1S/C9H10ClNS/c10-7-2-1-3-8(4-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
YQUZWSHYHVXLNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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